An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS: 1018564-07-2) for Drug Discovery Professionals
An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS: 1018564-07-2) for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest for researchers and professionals in drug development. We will delve into its chemical characteristics, a plausible synthetic route, and explore its potential as a kinase inhibitor, a hypothesis based on the known activities of structurally related benzamide derivatives. This document is intended to serve as a foundational resource, providing both theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and evaluation of this and similar molecules.
Section 1: Compound Profile and Physicochemical Properties
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a substituted benzene ring linked to a pyridine moiety via an amide bond, suggests its potential for interacting with biological targets.
| Property | Value | Source |
| CAS Number | 1018564-07-2 | N/A |
| Molecular Formula | C₁₄H₁₅N₃O | N/A |
| Molecular Weight | 241.29 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline powder (predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |
Section 2: Synthesis and Characterization
The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide can be achieved through a standard amide coupling reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Synthetic Workflow
The synthesis involves the coupling of 3-amino-4-methylbenzoic acid with 3-(aminomethyl)pyridine. The carboxylic acid is first activated to facilitate the nucleophilic attack by the amine.
Caption: A logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents to form a stable NHS ester intermediate, which then reacts with the amine.[2][3]
Materials:
-
3-amino-4-methylbenzoic acid
-
3-(aminomethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add 3-(aminomethyl)pyridine (1.1 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature overnight (12-16 hours).
-
-
Work-up and Extraction:
-
Pour the reaction mixture into water and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4]
-
Elute with a gradient of ethyl acetate in hexane to isolate the pure 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.
-
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.[5][6] Expected ¹H NMR signals would include characteristic peaks for the aromatic protons on both the benzamide and pyridine rings, the methylene protons of the pyridylmethyl group, the methyl protons, and the amine and amide protons.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The purity of the final compound should be assessed by reverse-phase HPLC, ideally showing a single major peak.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Section 3: Hypothetical Biological Activity and Mechanism of Action
While there is no specific biological data available for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, the structural motifs present in the molecule, particularly the benzamide and pyridine rings, are found in numerous compounds with known pharmacological activities. A prominent class of drugs sharing these features are kinase inhibitors, such as Imatinib, which targets the Bcr-Abl tyrosine kinase.[7] Therefore, it is hypothesized that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide may function as a kinase inhibitor .
Proposed Mechanism: Inhibition of a Tyrosine Kinase Signaling Pathway
As a working hypothesis, we propose that the compound could inhibit a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a process vital for tumor growth and metastasis.[8][9]
Caption: A hypothesized mechanism of action: inhibition of a receptor tyrosine kinase signaling pathway.
Section 4: In Vitro Evaluation Protocols
To investigate the hypothesized kinase inhibitor activity, the following in vitro assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay will determine the compound's ability to inhibit the activity of a specific kinase (e.g., VEGFR-2). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)
-
A known kinase inhibitor (positive control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the appropriate substrate, and the assay buffer.
-
Add the diluted test compound or positive control to the respective wells. Include wells with no inhibitor (vehicle control) and wells with no kinase (background control).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation (MTT) Assay
This assay assesses the effect of the compound on the proliferation of a cancer cell line that is dependent on the targeted kinase signaling pathway (e.g., a human umbilical vein endothelial cell line (HUVEC) for VEGFR-2).[11][12][13]
Materials:
-
Relevant cancer cell line (e.g., HUVEC)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)
-
A known cytotoxic agent (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with no compound (vehicle control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Section 5: Illustrative Data Presentation
The following table is a template for presenting the quantitative data that would be generated from the proposed in vitro assays. Note: The data presented here is purely illustrative and does not represent actual experimental results for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.
| Assay | Target/Cell Line | Parameter | Illustrative Value |
| Kinase Inhibition | VEGFR-2 | IC₅₀ | 150 nM |
| Cell Proliferation | HUVEC | GI₅₀ | 500 nM |
Section 6: Conclusion and Future Directions
This technical guide has provided a comprehensive overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, including a plausible synthetic route, a hypothesized mechanism of action as a kinase inhibitor, and detailed protocols for its in vitro evaluation. The structural similarity of this compound to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of oncology drug discovery.
Future research should focus on the actual synthesis and characterization of the compound, followed by the proposed in vitro assays to confirm its biological activity. If the initial hypothesis is validated, further studies could include broader kinase profiling to determine its selectivity, in vivo efficacy studies in animal models of cancer, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
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